molecular formula C16H20N6O3S B2702596 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide CAS No. 898624-45-8

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

Cat. No.: B2702596
CAS No.: 898624-45-8
M. Wt: 376.44
InChI Key: MZFSHOZGYCXVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Significance in Medicinal Chemistry

The evolutionary trajectory of 1,2,4-triazole derivatives in drug discovery began with their recognition as bioisosteric replacements for carboxamides and ester groups, offering enhanced metabolic stability and hydrogen-bonding capacity. Early synthetic efforts focused on simple triazole analogues, but the incorporation of sulfanyl-acetamide moieties marked a pivotal advancement. For instance, 2-[(4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives first gained attention in the 1990s as antimicrobial agents, with their sulfur atom providing improved membrane permeability compared to oxygen-based analogs.

A critical milestone emerged from structure-activity relationship (SAR) studies demonstrating that N-arylated acetamide extensions significantly enhanced kinase inhibitory activity. This is exemplified by recent derivatives such as 5-aryl-1,2,4-triazole-coupled acetamides showing IC~50~ values below 1 μM against breast cancer cell lines. The historical progression of these compounds is summarized in Table 1.

Table 1: Key Developments in 1,2,4-Triazole-Sulfanyl-Acetamide Chemistry

Decade Innovation Biological Impact
1990s Basic triazole-sulfanyl scaffolds Antimicrobial activity (MIC: 8–32 μg/mL)
2000s N-Aryl acetamide functionalization CDK4/6 inhibition (IC~50~: 0.4–3.0 μM)
2020s Hydrophobic group incorporation (e.g., cyclohexyl) Improved cancer cell penetration (Papp > 15 × 10^−6 cm/s)

Pharmacophoric Relevance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus serves as a versatile pharmacophore due to its:

  • Dual hydrogen-bonding capacity (N1 as donor, N4 as acceptor) enabling interactions with kinase ATP-binding pockets
  • Aromatic stabilization energy (∼30 kcal/mol) conferring metabolic resistance to oxidative degradation
  • Tautomeric flexibility allowing adaptation to diverse biological targets, as demonstrated in palbociclib analogues showing CDK6 binding ΔG = −9.8 kcal/mol

Recent molecular hybridization strategies have exploited these properties by conjugating triazoles with acetamide groups. The sulfanyl linker in particular extends the molecule’s spatial geometry, enabling simultaneous engagement with hydrophobic pockets and catalytic sites. For example, in PqsD inhibitors, the (2-nitrophenyl)methanol scaffold’s potency increased 40-fold when combined with triazole components.

Rationale for Cyclohexyl and Nitrophenyl Functionalization

The cyclohexyl and 4-nitrophenyl groups in this compound address distinct pharmacological challenges:

Cyclohexyl Group Rationale

  • Hydrophobicity enhancement : LogP increase of 1.2 units compared to non-cycloalkylated analogs
  • Conformational restriction : Reduces entropic penalty during target binding (ΔS = +23 cal/mol·K in MD simulations)
  • Metabolic shielding : Blocks cytochrome P450 3A4 oxidation at the triazole C5 position

4-Nitrophenyl Group Rationale

  • Electron-withdrawing effects : The nitro group (-NO~2~) increases acetamide’s hydrogen-bond acceptor strength (σ~meta~ = 1.43)
  • π-Stacking potential : Nitro-aromatic systems show enhanced binding to tyrosine-rich kinase domains (K~d~ improvement ∼5-fold)
  • Biosynthetic mimicry : Analogous to natural product signaling molecules utilizing nitro groups for quorum sensing interference

Table 2: Functional Group Contributions to Molecular Properties

Group ClogP PSA (Ų) H-Bond Acceptors
Cyclohexyl +2.1 0 0
4-Nitrophenyl +1.8 68.5 5
Triazole core −0.3 41.1 3

This strategic functionalization is validated by comparative studies showing cyclohexyl-containing triazoles exhibit 3–5× greater cellular uptake in MCF-7 cells versus linear alkyl counterparts. Similarly, nitrophenyl derivatives demonstrate 10-fold higher PqsD inhibition (IC~50~ = 0.8 μM) compared to non-nitrated analogues. The combination creates a bifunctional molecule capable of simultaneous hydrophobic anchoring and polar interactions, a design principle exemplified in recent CDK4/6 inhibitors showing nanomolar potency.

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O3S/c17-21-15(11-4-2-1-3-5-11)19-20-16(21)26-10-14(23)18-12-6-8-13(9-7-12)22(24)25/h6-9,11H,1-5,10,17H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFSHOZGYCXVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide is a triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on diverse scientific literature.

The molecular formula of the compound is C13H16N4O2SC_{13}H_{16}N_{4}O_{2}S with a molecular weight of approximately 284.36 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including compounds similar to this compound. For instance:

  • In vitro Studies : A study indicated that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The compound's structure suggests it may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • IC50 Values : Related compounds have shown IC50 values ranging from 0.24 µM to 6.82 µM against different cancer cell lines, indicating potent activity compared to standard chemotherapeutics .
CompoundCell LineIC50 (µM)
Triazole Derivative AHEPG21.18 ± 0.14
Triazole Derivative BMDA-MB-4356.82
2-[(4-amino...acetamideVariousTBD

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented, particularly against Gram-positive and Gram-negative bacteria:

  • Mechanism of Action : Compounds like 2-[(4-amino...acetamide] may disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism, leading to bacterial cell death.
  • Activity Against Bacteria : In studies using the agar disc-diffusion method, related compounds showed significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting IC50 values below 200 nM .
Bacterial StrainIC50 (µM)
Staphylococcus aureus<0.44
Escherichia coli<0.20
Proteus mirabilisTBD

Case Studies

  • In Vivo Metabolism Study : A study on similar triazole compounds investigated their metabolic pathways in rats, revealing significant biotransformation processes including N-acetylation and N-dealkylation, which could influence their biological activity and pharmacokinetics .
  • Cytotoxicity Assays : Multiple derivatives were tested against various cancer cell lines following NCI guidelines, demonstrating varied levels of cytotoxicity and suggesting that modifications in the chemical structure can enhance or diminish biological efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the triazole moiety, including 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide.

Case Study:
A study investigated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The compound demonstrated significant inhibitory activity against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines with IC50 values indicating promising therapeutic potential .

Cell LineIC50 Value (µM)
MCF73.79
NCI-H46012.50
SF-26842.30

Antimicrobial Properties

The incorporation of the triazole ring is known to enhance the antimicrobial activity of compounds. Research indicates that derivatives of this compound exhibit potent antibacterial and antifungal properties.

Case Study:
A comparative study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens. The results showed that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

Fungicidal Activity

Given the structural characteristics of this compound, it has been explored for use as a fungicide in agriculture.

Case Study:
Field trials demonstrated that formulations containing this compound effectively controlled fungal diseases in crops such as wheat and corn. The application resulted in improved yield and reduced disease incidence compared to untreated controls .

CropDisease ControlledEfficacy (%)
WheatFusarium Head Blight85
CornGray Leaf Spot78

Mechanistic Insights

The mechanism of action for the anticancer and antimicrobial activities of this compound is believed to involve the inhibition of specific enzymes and pathways critical for cell proliferation and survival.

Enzyme Inhibition

Triazole compounds are known to inhibit enzymes such as cytochrome P450s involved in steroid biosynthesis in fungi and cancer cells. This inhibition disrupts essential biological processes leading to cell death .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives, depending on reaction conditions.

Reagent Conditions Product Application
H₂O₂ (30%)RT, 6–8 hrs in acetic acidSulfoxide derivativeEnhanced solubility in polar solvents
mCPBA (meta-chloroperbenzoic acid)0°C → RT, CH₂Cl₂, 12 hrsSulfone derivativeImproved metabolic stability

Mechanistic Insight :
The sulfanyl group’s lone electron pairs facilitate nucleophilic attack on oxidizing agents, forming intermediate sulfoxides before progressing to sulfones under strong conditions.

Reduction Reactions

The nitro (-NO₂) group on the phenyl ring is reduced to an amino (-NH₂) group, altering electronic properties and bioactivity.

Reagent Conditions Product Yield
SnCl₂/HClReflux in ethanol, 4–6 hrs4-aminophenyl acetamide derivative78–82%
H₂/Pd-C (catalytic)50 psi, RT, THF, 8 hrs4-aminophenyl acetamide derivative85–90%

Key Observation :
Reduction of the nitro group significantly increases hydrogen-bonding capacity, which correlates with enhanced antimicrobial activity in derivatives .

Substitution Reactions

The cyclohexyl and triazole groups participate in nucleophilic substitution reactions.

Cyclohexyl Group Replacement

Reagent Conditions Product Biological Impact
Benzyl bromideK₂CO₃, DMF, 80°C, 12 hrs5-benzyl-triazole derivativeIncreased antifungal activity
4-tert-butylphenyl chlorideNaH, THF, 0°C → RT, 24 hrs5-(4-tert-butylphenyl)-triazole derivativeImproved lipophilicity

Triazole Ring Functionalization

Reagent Conditions Product
Methyl iodideNaOH, MeOH, RT, 6 hrsN-methylated triazole derivative
Acetyl chloridePyridine, CH₂Cl₂, 0°C, 2 hrsAcetylated triazole derivative

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Conditions Reagent Product
6M HCl, reflux, 8 hrsH₂OCarboxylic acid derivative
2M NaOH, ethanol, 4 hrsH₂OSodium carboxylate salt

Stability Note :
The compound is stable under physiological pH but degrades in strongly acidic environments, releasing cyclohexylamine and 4-nitroaniline byproducts.

Photochemical Reactions

The nitrophenyl group undergoes photoreduction under UV light:

Conditions Catalyst Product
UV (365 nm), 48 hrsTiO₂ nanoparticles4-hydroxylaminophenyl derivative

Comparative Reactivity Table

Functional Group Reactivity Rank Preferred Reaction
Sulfanyl (-S-)1 (most reactive)Oxidation to sulfone
Nitro (-NO₂)2Reduction to amine
Acetamide (-NHCOCH₃)3Hydrolysis to carboxylic acid
Triazole ring4Electrophilic substitution at N-1 or N-2

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) accelerate substitution reactions by stabilizing transition states .

  • Catalysts : Pd-C and TiO₂ improve reduction efficiency by lowering activation energy .

  • Temperature Control : Exothermic oxidation reactions require strict temperature monitoring to prevent over-oxidation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Triazole-Acetamide Derivatives

Compound ID/Name Triazole Substituents Acetamide Terminal Group Key References
Target Compound 4-amino, 5-cyclohexyl 4-nitrophenyl
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (18) 4-phenyl, 5-phenoxymethyl 4-nitrophenyl
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide 1-cyclohexyl-methyl 4-bromophenyl
2-[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide 4-amino, 5-phenyl 3,4-dichlorophenyl
VUAA-1 (Orco agonist) 4-ethyl, 5-pyridin-3-yl 4-ethylphenyl

Physical and Chemical Properties

  • Ethyl or phenyl substituents reduce melting points slightly (e.g., compound 14: 272.9–273.9°C ).

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide with high purity?

  • Methodological Answer : The synthesis involves sequential functionalization of the 1,2,4-triazole core. Key steps include:

  • Cyclocondensation of thiourea derivatives with cyclohexyl substituents to form the triazole ring.
  • Sulfanyl group introduction via nucleophilic substitution or thiol-ene reactions.
  • Final coupling with N-(4-nitrophenyl)acetamide using carbodiimide-based coupling agents.
  • Purification via column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of:

  • 1H/13C NMR : To verify proton environments (e.g., cyclohexyl CH2 groups at δ ~1.2–1.8 ppm, nitrophenyl aromatic protons at δ ~7.5–8.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass validation (e.g., molecular ion peak matching C17H20N6O3S).
  • X-ray Crystallography : To resolve spatial arrangements of the triazole ring, sulfanyl linker, and acetamide group (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states.
  • Apply machine learning to predict optimal solvents, catalysts, and temperatures from historical reaction data.
  • Validate predictions via small-scale experiments, then scale using feedback loops between computational and experimental results .

Q. What preclinical models are suitable for evaluating the anti-exudative activity of this compound?

  • Methodological Answer :

  • Formalin-Induced Edema in Rats : Administer the compound (e.g., 10 mg/kg) and measure paw volume reduction over 24 hours. Compare efficacy to reference drugs like diclofenac sodium (8 mg/kg).
  • Histopathological Analysis : Assess neutrophil infiltration and vascular permeability in treated vs. control tissues.
  • Dose-Response Studies : Establish EC50 values and compare with structurally related derivatives to infer SAR trends .

Q. How should researchers address discrepancies in biological activity data between this compound and its analogs?

  • Methodological Answer :

  • Perform structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., cyclohexyl vs. furyl groups) with activity using multivariate regression.
  • Validate assays with positive/negative controls to rule out experimental variability.
  • Use molecular docking to explore binding affinities to target proteins (e.g., COX-2), identifying steric or electronic mismatches .

Q. What engineering considerations are critical for scaling up synthesis from lab to pilot scale?

  • Methodological Answer :

  • Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., triazole cyclization).
  • Separation Technologies : Implement membrane-based purification to replace column chromatography.
  • Process Control : Monitor critical parameters (pH, temperature) in real-time using PAT (Process Analytical Technology) tools .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.